1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is recognized for its versatile applications in various scientific fields, including medicinal chemistry and agricultural chemistry. Its IUPAC name is 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid, and it has a molecular formula of with a molecular weight of 174.17 g/mol .
The compound is cataloged under various chemical databases, including PubChem and Benchchem, where it is classified as a hazardous substance due to its potential to cause skin irritation and serious eye damage . The chemical structure features a carboxylic acid functional group, which contributes to its reactivity and biological activity.
Methods and Technical Details:
The synthesis of 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves several key steps:
Structure and Data:
The molecular structure of 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid can be represented by its canonical SMILES notation: CC(C)N1C(=O)C=C(N=N1)[N+](=O)[O-]. The structural representation highlights the presence of the isopropyl group at position 1 and the nitro group at position 4 of the pyrazole ring .
Reactions and Technical Details:
The compound can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced or modified biological activities.
The mechanism of action for 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with biological targets:
These properties are essential for understanding its handling and application in laboratory settings.
1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid has several scientific uses:
This compound exemplifies the diverse utility of pyrazole derivatives across multiple scientific disciplines.
The synthesis of 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 1356543-47-9) typically follows convergent routes that construct the pyrazole ring prior to introducing the nitro and carboxylic acid functionalities. A common approach involves the condensation of hydrazine derivatives with β-keto esters or 1,3-dicarbonyl compounds, followed by selective nitration and functional group modifications. For example, ethyl acetoacetate can react with isopropyl hydrazine to form a 1-isopropylpyrazole intermediate, which undergoes nitration at the C4 position using nitric acid/sulfuric acid mixtures. Subsequent alkaline hydrolysis of the ester group yields the target carboxylic acid derivative [7] [9].
Alternative routes employ Knorr pyrazole synthesis principles, where α,β-unsaturated carbonyl compounds react with hydrazines. A documented method utilizes diethyl oxalate and methyl ethyl ketone under basic conditions to form a diketone intermediate, which cyclizes with methylhydrazine. This produces a 1,3-disubstituted pyrazole ester that undergoes electrophilic nitration at elevated temperatures (60–100°C), achieving moderate yields (50–60%) [7]. The final hydrolysis step requires harsh conditions (5N NaOH, 80°C) but delivers the carboxylic acid with >90% purity [7].
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | Chemical Structure | Typical Yield |
|---|---|---|
| Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate | C₉H₁₄N₂O₂ | 65–75% |
| Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate | C₉H₁₃N₃O₄ | 45–55% |
| 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid | C₇H₉N₃O₄ | 75–85% |
Nitration represents the most critical step in synthesizing this compound, requiring precise control of regioselectivity and reaction parameters. Unlike simpler pyrazoles, the presence of electron-donating isopropyl groups necessitates mild nitration conditions to prevent decomposition. A reported protocol dissolves 1-isopropyl-1H-pyrazole-5-carboxylic acid in a mixture of concentrated nitric acid (65%) and sulfuric acid (98%) at 0–5°C, followed by gradual warming to 100°C for 16 hours [9]. This achieves regioselective nitration at the C4 position with 79.6% yield, confirmed by ¹H NMR (δ 8.38 ppm, br, COOH) and ¹³C NMR (δ 158.58 ppm, C=O) [9].
The carboxylic acid functionality can be introduced either pre- or post-nitration. Ester hydrolysis under basic conditions (NaOH, 80°C) proves efficient but may degrade acid-sensitive substituents. Alternatively, carboxylation via lithiation (n-BuLi, CO₂) of brominated intermediates offers a route to install the acid group after nitration, though with lower overall yields (30–40%) [3].
Recent efforts focus on improving atom economy and reducing hazardous waste in synthesizing this compound. Key advancements include:
Table 2: Comparison of Conventional vs. Sustainable Nitration Methods
| Parameter | Traditional Mixed Acid | Catalytic Zeolite Method | Continuous Flow |
|---|---|---|---|
| Reaction Temperature | 100°C | 80°C | 70°C |
| Reaction Time | 16 hours | 8 hours | 15 minutes |
| Acid Waste Generated | 5–7 L/kg product | 0.5 L/kg product | 1 L/kg product |
| Isolated Yield | 79.6% | 72% | 85% |
Molecular Characteristics and Structural Analysis
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5